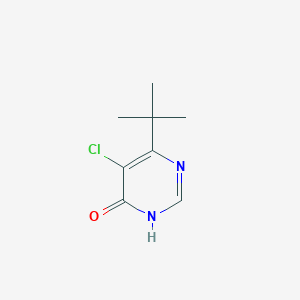
6-tert-Butyl-5-chloropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-tert-butyl-4-pyrimidinol: is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-tert-butyl-4-pyrimidinol typically involves the chlorination of 6-tert-butyl-4-pyrimidinol. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-6-tert-butyl-4-pyrimidinol can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and concentrations. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Chloro-6-tert-butyl-4-pyrimidinol can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of 6-tert-butyl-4-pyrimidinol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-azido-6-tert-butyl-4-pyrimidinol or 5-thiocyanato-6-tert-butyl-4-pyrimidinol.
Oxidation Products: Various oxidized forms of the compound, including pyrimidine N-oxides.
Reduction Products: 6-tert-butyl-4-pyrimidinol.
Scientific Research Applications
5-Chloro-6-tert-butyl-4-pyrimidinol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to naturally occurring pyrimidines.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-tert-butyl-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and tert-butyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-pyrimidinol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
6-tert-butyl-4-pyrimidinol: Lacks the chlorine atom, affecting its ability to undergo certain reactions.
5-Bromo-6-tert-butyl-4-pyrimidinol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
5-Chloro-6-tert-butyl-4-pyrimidinol is unique due to the presence of both the chlorine atom and the tert-butyl group, which confer specific chemical properties and reactivity
Properties
CAS No. |
69050-74-4 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-tert-butyl-5-chloro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12) |
InChI Key |
CGYOSKGYRQVDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


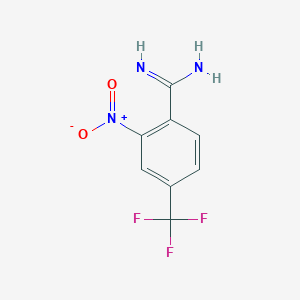

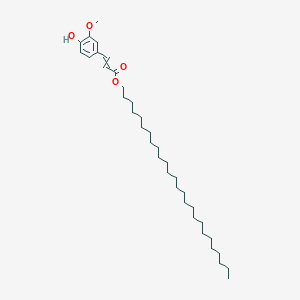
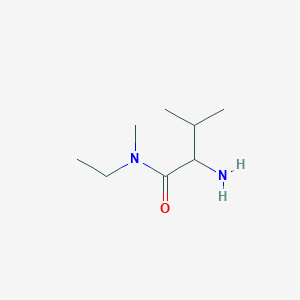
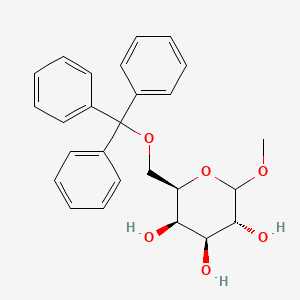
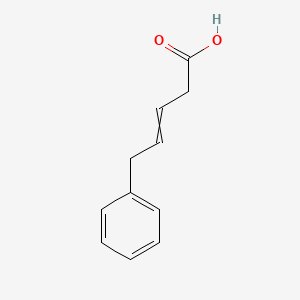
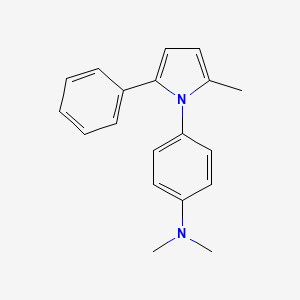
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)


![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
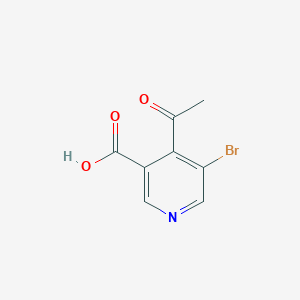
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)

